4-Bromo-1-methyl-1H-pyrazol-5-amine
Overview
Description
4-Bromo-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C4H6BrN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 17601, a density of 1838±006 g/cm3, and a melting point of 1180 to 1220 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins, influencing their activity. The compound’s interactions with enzymes and proteins often involve the formation of covalent bonds or intermolecular forces, leading to changes in the biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds have been known to interact with various enzymes and receptors in the body, leading to a range of downstream effects . These interactions can result in changes in cellular metabolism and gene expression, ultimately affecting cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and biochemical pathways . The compound’s mechanism of action often involves the formation of covalent bonds or intermolecular forces with its targets, influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. For instance, it is known to be stable when stored in a cool, dry place in a tightly closed container . Its effects on cellular function may vary over time, depending on its stability and degradation in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it may exhibit toxic or adverse effects . For example, similar compounds have been known to interact with various enzymes and receptors in the body, leading to a range of downstream effects . These interactions can result in changes in cellular metabolism and gene expression, ultimately affecting cell function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s interactions with enzymes and proteins often involve the formation of covalent bonds or intermolecular forces, leading to changes in the biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function, ultimately influencing its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These interactions can affect the compound’s activity and function, ultimately influencing its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-amine typically involves the bromination of 1-methyl-1H-pyrazol-5-amine. One common method includes the reaction of 1-methyl-1H-pyrazol-5-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate or primary amines, typically in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-1-methyl-1H-pyrazol-5-amine or 4-thio-1-methyl-1H-pyrazol-5-amine can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-bromo-1-methyl-1H-pyrazol-5-carboxylic acid.
Reduction Products: Reduction can yield this compound derivatives with different functional groups.
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases such as cancer and infectious diseases.
Materials Science: The compound is utilized in the preparation of coordination complexes and materials with unique electronic properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazol-5-amine: Similar structure but lacks the methyl group at the 1-position.
1-Methyl-1H-pyrazol-5-amine: Similar structure but lacks the bromine atom at the 4-position.
Uniqueness
4-Bromo-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
IUPAC Name |
4-bromo-2-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFDZOQJRPDQDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344911 | |
Record name | 4-Bromo-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105675-85-2 | |
Record name | 4-Bromo-1-methyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105675-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-4-bromo-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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